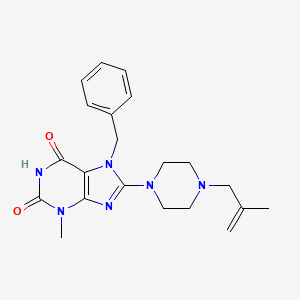![molecular formula C16H18N4O B2732858 N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034413-99-3](/img/structure/B2732858.png)
N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide: is an organic compound known for its unique bicyclic structure, which consists of a fused cyclopentane and pyrazolopyrazine ring system with a phenyl group and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions:
Starting Materials: : The synthesis usually begins with the preparation of the appropriate pyrazole and cyclopentanone derivatives.
Cyclization Reaction: : These derivatives undergo cyclization in the presence of a base, such as sodium hydride, under inert atmosphere conditions (e.g., nitrogen gas) and moderate temperatures (e.g., 70-90°C).
Substitution Reactions: : The intermediate products are then subjected to nucleophilic substitution reactions to introduce the phenyl and carboxamide groups, using reagents such as phenyl isocyanate and carboxylic acids.
Industrial Production Methods
For large-scale industrial production, similar synthetic routes are employed, but with optimizations for yield and efficiency:
Optimized Catalysis: : Catalysts such as palladium or nickel complexes can be used to improve reaction rates and selectivity.
Reactor Design: : Continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Purification: : Advanced purification techniques, such as column chromatography and recrystallization, ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form various derivatives, such as N-phenyl-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine carboxylic acids, under conditions involving strong oxidizing agents (e.g., potassium permanganate).
Reduction: : Reduction reactions can convert the compound into its corresponding amines, using reagents such as lithium aluminum hydride.
Substitution: : The phenyl group can be substituted with other functional groups, such as halogens, via electrophilic aromatic substitution reactions using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Bromine, iodine, sulfuric acid.
Major Products
Oxidation Products: : Carboxylic acids, aldehydes.
Reduction Products: : Amines.
Substitution Products: : Halogenated derivatives.
Aplicaciones Científicas De Investigación
N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide: has numerous applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: : Investigated for its potential as a biological probe to study enzyme mechanisms and protein interactions.
Medicine: : Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: : Utilized in the development of advanced materials, such as novel catalysts and electronic devices.
Mecanismo De Acción
The mechanism of action of N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: : Enzymes such as kinases and phosphatases, receptors in the nervous system.
Pathways: : Modulation of signaling pathways, including those involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide stands out due to its unique bicyclic ring system and functional groups, which confer distinct chemical and biological properties.
Similar Compounds
N-phenyl-1H-pyrazolo[3,4-b]pyridine
N-phenyl-1H-indazole
N-phenyl-1H-pyrrolo[2,3-b]pyridine
These compounds share structural similarities but differ in their specific ring systems and functional groups, leading to variations in their chemical reactivity and applications.
This wraps up our deep dive into this compound! Quite a molecule, isn't it?
Propiedades
IUPAC Name |
N-phenyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(17-12-5-2-1-3-6-12)19-9-10-20-15(11-19)13-7-4-8-14(13)18-20/h1-3,5-6H,4,7-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRMYQVQBRWCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine](/img/structure/B2732778.png)


![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2732781.png)


![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)
![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2732787.png)
![3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2732788.png)


![3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2732795.png)
![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)
